1-(3,4-dichlorobenzyl)-3,7-dimethyl-8-(2-methylphenoxy)-3,7-dihydro-1H-purine-2,6-dione -

1-(3,4-dichlorobenzyl)-3,7-dimethyl-8-(2-methylphenoxy)-3,7-dihydro-1H-purine-2,6-dione

Catalog Number: EVT-4305807
CAS Number:
Molecular Formula: C21H18Cl2N4O3
Molecular Weight: 445.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound, along with its 8-alkylamino substituted derivatives, was investigated for its cardiovascular activity, including electrocardiographic, antiarrhythmic, and hypotensive properties. The compound exhibited strong prophylactic antiarrhythmic activity in experimental models [].
  • Relevance: This compound shares the core structure of a 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione with 1-(3,4-dichlorobenzyl)-3,7-dimethyl-8-(2-methylphenoxy)-3,7-dihydro-1H-purine-2,6-dione. The variations lie in the substituents at the 7-position, indicating a potential structure-activity relationship for antiarrhythmic activity within this class of compounds [].
  • Compound Description: This theophylline derivative was studied for its effects on exercise-induced bronchospasm (EIA) both as a short-term treatment and a prophylactic agent. It showed statistically significant improvement in FEV1 compared to baseline, suggesting bronchodilatory effects [].
  • Relevance: This compound belongs to the same 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione class as 1-(3,4-dichlorobenzyl)-3,7-dimethyl-8-(2-methylphenoxy)-3,7-dihydro-1H-purine-2,6-dione, highlighting the potential of this core structure for developing antiasthmatic agents [].

5-[5-Amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854)

  • Compound Description: ASP5854 is a novel adenosine A1 and A2A receptor dual antagonist investigated for its potential therapeutic effects in Parkinson's disease (PD) and cognitive impairment models. It showed neuroprotective effects, improved motor function, and enhanced cognitive performance in preclinical studies [].
  • Relevance: While not structurally identical, ASP5854's exploration as a potential treatment for PD is relevant as it highlights adenosine receptor modulation as a therapeutic strategy for PD. This is particularly interesting considering the inverse association found between caffeine consumption, an adenosine receptor antagonist, and the risk of developing PD [].

8-((E)-2-(3,4-dimethoxyphenyl)ethenyl)-1,3-diethyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione (KW-6002; istradefylline)

  • Compound Description: KW-6002 is a selective adenosine A2A receptor antagonist investigated for its therapeutic potential in Parkinson's disease. It has been shown to improve motor function in animal models of PD [, ].
  • Relevance: The investigation of KW-6002 as a potential treatment for PD further emphasizes the importance of adenosine receptor modulation in this context. The fact that both KW-6002 and caffeine, a non-selective adenosine receptor antagonist, have shown efficacy in PD models suggests a significant role for adenosine A2A receptor antagonism in alleviating PD symptoms [].

3,7-dihydro-8-[(1E)-2-(3-ethoxyphenyl)ethenyl]-7 methyl-3-[3-(phosphooxy)propyl-1-(2 propynil)-1H-purine-2,6-dione] (MSX-3)

  • Compound Description: MSX-3 is an adenosine A2A receptor antagonist shown to modulate the self-administration of cannabinoids, including THC, in squirrel monkeys. Depending on the dose, MSX-3 can either decrease or increase THC self-administration, suggesting a complex interplay between adenosine A2A receptors and the brain's reward system [].

Properties

Product Name

1-(3,4-dichlorobenzyl)-3,7-dimethyl-8-(2-methylphenoxy)-3,7-dihydro-1H-purine-2,6-dione

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-3,7-dimethyl-8-(2-methylphenoxy)purine-2,6-dione

Molecular Formula

C21H18Cl2N4O3

Molecular Weight

445.3 g/mol

InChI

InChI=1S/C21H18Cl2N4O3/c1-12-6-4-5-7-16(12)30-20-24-18-17(25(20)2)19(28)27(21(29)26(18)3)11-13-8-9-14(22)15(23)10-13/h4-10H,11H2,1-3H3

InChI Key

SMGZEVMPSPJAKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC4=CC(=C(C=C4)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.